molecular formula C22H29N3S B2883857 N-(butan-2-yl)-4-(diphenylmethyl)piperazine-1-carbothioamide CAS No. 461459-56-3

N-(butan-2-yl)-4-(diphenylmethyl)piperazine-1-carbothioamide

Cat. No.: B2883857
CAS No.: 461459-56-3
M. Wt: 367.56
InChI Key: LAFUQJYWUTXWFY-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-4-(diphenylmethyl)piperazine-1-carbothioamide is a synthetic organic compound featuring a piperazine core substituted with a diphenylmethyl group and a carbothioamide functionality. This molecular architecture is of significant interest in medicinal chemistry research, particularly in the development of central nervous system (CNS) active compounds. Piperazine derivatives are extensively investigated for their interactions with various neurological targets . For instance, structurally related compounds containing the piperazine-1-carbothioamide group have demonstrated potent activity as selective neuronal nitric oxide synthase (nNOS) inhibitors, showing neuroprotective effects in preclinical models of Parkinson's disease . Similarly, other 4-substituted piperazines are explored as high-affinity, selective antagonists for dopamine receptor subtypes, which are relevant in the study of addiction and other neuropsychiatric disorders . The specific physicochemical properties and binding affinity profile of this compound require further characterization. This product is intended for research purposes such as in vitro binding assays, enzymatic inhibition studies, and as a building block for further chemical synthesis. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-benzhydryl-N-butan-2-ylpiperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3S/c1-3-18(2)23-22(26)25-16-14-24(15-17-25)21(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,18,21H,3,14-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFUQJYWUTXWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=S)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(butan-2-yl)-4-(diphenylmethyl)piperazine-1-carbothioamide typically involves the nucleophilic substitution of 1-benzhydryl piperazine with appropriate reagents . The reaction conditions and specific reagents used can vary, but common methods include the use of sulfonyl chlorides and acid chlorides . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(butan-2-yl)-4-(diphenylmethyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common reagents used in these reactions include sulfonyl chlorides, acid chlorides, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(butan-2-yl)-4-(diphenylmethyl)piperazine-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential in binding to multiple receptors with high affinity, making it a candidate for drug development.

    Medicine: It is being explored for its pharmacological activities, including potential anti-tumor and anti-microbial properties.

    Industry: The compound is used as a raw material in the production of various industrial chemicals, including corrosion inhibitors and epoxy resin hardeners.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-4-(diphenylmethyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The piperazine nucleus is capable of binding to multiple receptors, influencing various biological pathways . This binding can result in pharmacological effects such as vasodilation, hypotension, and increased cerebral blood flow .

Comparison with Similar Compounds

Key Observations :

  • Diphenylmethyl vs. Trifluoromethylbenzyl (NCT-503) : The diphenylmethyl group in the target compound provides bulkier lipophilicity compared to the electron-withdrawing trifluoromethyl group in NCT-503. This may reduce metabolic stability but enhance hydrophobic interactions in target binding .
  • Fluorophenyl vs.

Physicochemical Properties

  • Melting Points : A methylthio-butyl analog () melts at 56–58°C, while diphenylmethyl-containing compounds (e.g., derivatives) likely exhibit higher melting points due to crystallinity from aromatic stacking.
  • Spectroscopic Data :
    • IR : Thiourea C=S stretching (~1200 cm⁻¹) and N-H stretches (~3300 cm⁻¹) are consistent across analogs ().
    • HRMS : Precision in molecular weight confirmation (e.g., 463.1401 vs. 463.1386 calculated for compound 31 in ) underscores structural fidelity .

Biological Activity

N-(butan-2-yl)-4-(diphenylmethyl)piperazine-1-carbothioamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound belongs to the piperazine class, characterized by a piperazine ring substituted with a butan-2-yl group and a diphenylmethyl moiety. Its chemical formula is C20H26N2SC_{20}H_{26}N_2S, indicating the presence of sulfur in its structure, which may play a role in its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. A study evaluating various piperazine derivatives demonstrated their effectiveness against bacterial and fungal pathogens, suggesting their potential as therapeutic agents in treating infections .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that certain piperazine derivatives can inhibit tumor cell proliferation. For instance, compounds with similar structural features have been tested against breast cancer cell lines, revealing promising results in inducing apoptosis and reducing cell viability . The mechanism of action appears to involve the modulation of signaling pathways associated with cancer cell survival.

Neurological Effects

Piperazine derivatives are known for their neuropharmacological effects. This compound may influence neurotransmitter systems, particularly dopamine receptors. Research on related compounds has shown that they can act as antagonists or partial agonists at dopamine D3 receptors, which are implicated in various neurological disorders . This activity opens avenues for exploring the compound's potential in treating conditions such as schizophrenia or drug addiction.

Structure-Activity Relationship (SAR)

The SAR studies of piperazine derivatives indicate that modifications to the piperazine ring and substituents significantly influence biological activity. For this compound, the presence of the butan-2-yl group enhances lipophilicity, potentially improving blood-brain barrier penetration . This characteristic is critical for compounds targeting central nervous system disorders.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several piperazine derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus and Candida albicans, highlighting its potential as an antimicrobial agent.
  • Anticancer Activity : In a study focused on breast cancer cell lines (MCF-7 and MDA-MB-231), the compound demonstrated cytotoxic effects at micromolar concentrations. The combination with conventional chemotherapeutics like doxorubicin showed a synergistic effect, enhancing overall efficacy .

Summary of Findings

Activity Findings
AntimicrobialEffective against bacterial and fungal pathogens
AnticancerInduces apoptosis in cancer cell lines
NeurologicalPotential D3 receptor modulation
SAR InsightsLipophilicity enhances CNS penetration

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